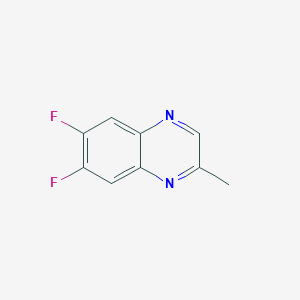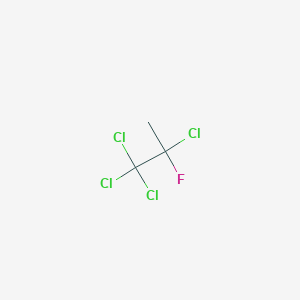![molecular formula C13H9ClN2O3 B11725507 2-[(4-Chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one](/img/structure/B11725507.png)
2-[(4-Chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring. The compound is notable for its vibrant color and is often used in dyeing processes. Its structure includes a chlorophenyl group, a furan ring, and a hydroxyprop-2-en-1-one moiety, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one typically involves the diazotization of 4-chloroaniline followed by coupling with a furan derivative. The reaction conditions often include the use of acidic media to facilitate the diazotization process and a basic medium for the coupling reaction. For instance, the diazotization can be carried out using sodium nitrite and hydrochloric acid, while the coupling reaction can be performed in the presence of sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-[(4-Chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(4-Chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one involves its interaction with molecular targets through its diazenyl and aromatic groups. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Fluorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one
- 2-[(4-Bromophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one
- 2-[(4-Methylphenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one
Uniqueness
2-[(4-Chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and potential biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C13H9ClN2O3 |
|---|---|
Peso molecular |
276.67 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one |
InChI |
InChI=1S/C13H9ClN2O3/c14-9-3-5-10(6-4-9)15-16-11(8-17)13(18)12-2-1-7-19-12/h1-8,17H |
Clave InChI |
SDDSYNUMPRGDJX-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C(=O)C(=CO)N=NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B11725434.png)




![3-[(4-Chlorophenyl)methyl]-1-(2-phenylethenyl)urea](/img/structure/B11725477.png)
![3-Hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B11725487.png)
![3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-phenylprop-2-enenitrile](/img/structure/B11725493.png)
![N'-[(2-methoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11725496.png)

![(2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine](/img/structure/B11725521.png)
![3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-ol](/img/structure/B11725527.png)
![2-[(2E)-2-Benzylidenehydrazino]benzoic acid](/img/structure/B11725536.png)
